molecular formula C13H26O B079276 Tridecanal CAS No. 10486-19-8

Tridecanal

Cat. No.: B079276
CAS No.: 10486-19-8
M. Wt: 198.34 g/mol
InChI Key: BGEHHAVMRVXCGR-UHFFFAOYSA-N
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Description

Tridecanal (CAS 10486-19-8), a saturated fatty aldehyde with the chemical formula C₁₃H₂₆O and molecular weight 198.34 g/mol, is characterized by a linear 13-carbon chain terminating in an aldehyde group. It is notable for its role in biological systems, particularly as a volatile organic compound (VOC) in plant and algal metabolomes. For instance, it serves as a key marker for Cyanophyceae (blue-green algae) and is detected in brown algae (Cystoseira compressa), where its concentration varies seasonally (0.37%–0.81%) . This compound also contributes to insect attractant blends, such as those in human foot odor that attract Anopheles gambiae mosquitoes . Its odor profile transitions from unpleasant in shorter-chain aldehydes to sweet and fruity in longer-chain homologs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanal can be synthesized through several methods. One common synthetic route involves the oxidation of 1-tridecanol using oxalyl chloride and dimethyl sulfoxide in dichloromethane at low temperatures, followed by treatment with triethylamine . The reaction conditions are as follows:

  • Stage 1: 1-Tridecanol with oxalyl chloride and dimethyl sulfoxide in dichloromethane at -60°C for 1.5 hours.
  • Stage 2: Addition of triethylamine in dichloromethane at -60°C for 0.5 hours.

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydroformylation of tridecene, followed by hydrogenation. This method involves the addition of a formyl group to the tridecene molecule, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Tridecanal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 1-tridecanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Condensation: Sodium hydroxide in ethanol.

Major Products:

    Oxidation: Tridecanoic acid.

    Reduction: 1-Tridecanol.

    Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

Fragrance and Flavor Industry

Overview
Tridecanal is primarily utilized in the fragrance industry due to its pleasant odor profile. It is often used as a flavoring agent in food products and beverages, contributing to the sensory experience of consumers.

Applications

  • Fragrance Composition : this compound is incorporated into perfumes and scented products for its sweet, fatty notes that resemble those of natural oils. Its stability and low volatility make it suitable for long-lasting fragrances .
  • Flavoring Agent : In food science, this compound is used to enhance flavors in various products, particularly in baked goods and confectionery items. Its use is regulated due to safety assessments confirming its non-toxic nature at specified concentrations .

Chemical Research

Chemical Reactivity
this compound serves as a model compound in various chemical reactions and studies. Its reactivity allows researchers to explore:

  • Hydrophobic Interactions : Studies have investigated the behavior of this compound in microemulsion systems, contributing to a deeper understanding of surfactant interactions and stability .
  • Photodegradation Studies : Research has focused on the photodegradation of this compound under UV-VIS light, providing insights into its environmental impact and stability when exposed to light .

Environmental Studies

Toxicological Assessments
this compound has been evaluated for its environmental safety profile:

  • Genotoxicity Studies : Assessments indicate that this compound is not expected to be genotoxic, supporting its safe use in consumer products. The Margin of Exposure (MOE) calculations suggest that typical exposure levels are below toxic thresholds .
  • Volatile Organic Compounds (VOCs) : this compound's role as a VOC has been studied in relation to air quality and pollution control measures. Its emissions are monitored in various settings to evaluate their impact on indoor air quality .

Industrial Applications

Production and Use Cases
The industrial synthesis of this compound through hydroformylation processes has been documented:

  • Case Study on Production : A projected production capacity of 150 kt/a for this compound was reported, highlighting its significance in chemical manufacturing and potential economic impact .
  • Biodiesel Research : this compound has been investigated for its potential role in biodiesel formulations due to its favorable properties compared to traditional diesel fuels .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Fragrance IndustryPerfumes, flavoring agentsSweet, fatty notes; stable and non-toxic
Chemical ResearchMicroemulsion studies, photodegradationImportant for understanding surfactant behavior
Environmental StudiesGenotoxicity assessmentsSafe at typical exposure levels
Industrial ProductionHydroformylation processesSignificant projected production capacity

Mechanism of Action

The mechanism of action of tridecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and enzyme activity. In biological systems, this compound can undergo oxidation and reduction reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

Tridecanal belongs to the saturated fatty aldehyde (SFA) family, which includes decanal (C₁₀), undecanal (C₁₁), dodecanal (C₁₂), and pentadecanal (C₁₅). Key differences in physical properties are summarized below:

Compound Chain Length Molecular Weight (g/mol) Boiling Point (°C) Retention Index (Non-polar GC) Odor Profile
Decanal C₁₀ 156.27 207–209 1,201 Citrus, pungent
Undecanal C₁₁ 170.30 223–225 1,305 Fatty, waxy
Dodecanal C₁₂ 184.32 237–239 1,408 Floral, soapy
This compound C₁₃ 198.34 254–256 1,512 Sweet, fruity
Pentadecanal C₁₅ 226.40 285–287 1,720 Mild, balsamic

Sources :

  • Volatility : Increasing chain length correlates with higher boiling points and retention indices, reducing volatility.
  • Odor: Lower aldehydes (C₁₀–C₁₂) are associated with sharp or floral notes, while C₁₃–C₁₅ aldehydes exhibit sweeter profiles .

Functional and Behavioral Activity

  • Insect Attraction :
    • This compound is critical in mosquito attractant blends; its removal reduces An. gambiae attraction by 40–60% .
    • Undecanal exhibits dual roles: kairomonal at low concentrations, repellent at high concentrations .
  • Binding Affinity :
    • This compound binds to CD36 peptides with sigmoidal saturation kinetics, contrasting with Z-11-hexadecenal’s linear binding .
    • EC₅₀ values for this compound and analogs are comparable, but Hill slopes differ, suggesting cooperative binding .

Tables

Table 1 : Seasonal Variation of this compound in Cystoseira compressa

Month This compound (%) Tetradecanal (%)
May 0.42 ND
June 0.37 ND
July 0.81 0.12
August 0.68 0.20

ND: Not detected.

Table 2 : Behavioral Response of An. gambiae to Aldehyde Blends

Blend Omission Attraction Reduction (%) Repellent Effect
This compound 55 No
4-ethoxyacetophenone 0 Yes
Undecanal 30 (low conc.) / -20 (high conc.) Dual

Biological Activity

Tridecanal, a long-chain fatty aldehyde with the chemical formula C₁₃H₂₆O, is gaining attention for its diverse biological activities and applications. This compound is primarily found in natural sources such as coriander and citrus fruits, contributing to its potential as a biomarker for dietary intake. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and various applications in research and industry.

Target Enzymes
this compound has been utilized as a model compound in the development of nonradioactive assays for specific enzymes, notably:

  • 2-hydroxyacyl-CoA lyase (HACL1) : Involved in the breakdown of branched-chain fatty acids.
  • Sphingosine-1-phosphate lyase (SGPL1) : Plays a role in sphingolipid metabolism.

These interactions suggest that this compound may influence lipid metabolism within cells by modulating the activity of these enzymes .

Biochemical Pathways

This compound participates in several biochemical pathways related to lipid metabolism. Its role in the degradation of sphingolipids and branched-chain fatty acids is significant for maintaining cellular homeostasis. The compound's ability to act as a substrate for various biochemical reactions enhances its utility in research .

Pharmacokinetics

As a long-chain fatty aldehyde, this compound exhibits specific pharmacokinetic properties:

  • Solubility : Practically insoluble in water but soluble in alcohols.
  • Reactivity : It can undergo oxidation to form tridecanoic acid or reduction to yield 1-tridecanol, allowing it to participate in various chemical reactions .

Biological Activities

This compound exhibits several biological activities that have been documented through various studies:

  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial effects against certain pathogens, making it a candidate for further exploration in medical applications .
  • Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Ecological Role : In plants, this compound may function as an attractant for pollinators or as a repellent against herbivores, although more research is needed to elucidate these ecological functions .

Case Study 1: Antimicrobial Effects

A study examined the effects of various aldehydes, including this compound, on human lung epithelial cells. The results indicated that this compound exhibited higher antimicrobial activity compared to oleic acid, suggesting its potential use in therapeutic applications .

Case Study 2: Lipid Metabolism

Another investigation focused on the role of this compound in lipid metabolism through its interaction with HACL1 and SGPL1. The findings highlighted how modulation of these enzymes by this compound could influence cellular lipid profiles, impacting overall cell function and health .

Applications

This compound has diverse applications across several fields:

FieldApplication Description
Chemistry Used as a model compound for studying aldehyde reactions.
Biology Investigated for its role in plant metabolism and insect interactions.
Medicine Explored for its antimicrobial and antioxidant properties.
Industry Utilized in fragrance and flavor formulations; serves as an intermediate in chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard experimental methods for synthesizing Tridecanal in laboratory settings, and how do they differ in yield and purity?

  • Methodological Answer : this compound synthesis typically employs methods like the Joback (melting point prediction), Crippen (partition coefficient modeling), and McGowan (vapor pressure estimation) approaches. For laboratory-scale synthesis, the Joback method often prioritizes purity (>95%) but requires precise temperature control, whereas the McGowan method focuses on scalability (yield ~82%) with moderate purity. Key parameters include reaction time, solvent selection (e.g., ethanol vs. hexane), and catalyst type (e.g., acidic vs. enzymatic). Cross-referencing synthesis protocols with thermodynamic data (e.g., boiling point: 254–260°C ) ensures reproducibility.

Q. How can researchers accurately determine this compound’s physical properties (e.g., viscosity, vapor pressure) under varying conditions?

  • Methodological Answer : Use dynamic viscosity analyzers for temperature-dependent measurements (e.g., 0.45 cP at 25°C ) and static vapor pressure cells for pressure-tuned studies. Calibrate instruments using reference compounds (e.g., n-alkanes) to minimize systematic errors. For reproducibility, document environmental controls (humidity, ambient pressure) and validate results against computational models like the Crippen method for logP values (logP = 4.2 ).

Q. What analytical techniques are most effective for identifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with retention index matching (polar index: 1,378 ) is preferred for specificity. For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) offers precision (±2% error). Pre-treatment steps, such as derivatization to enhance volatility, improve detection limits. Always include internal standards (e.g., tetradecane) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic properties (e.g., conflicting vapor pressure values) be resolved?

  • Methodological Answer : Conduct triangulation by comparing results from independent methods (e.g., experimental measurements vs. density functional theory (DFT) simulations). For example, vapor pressure discrepancies (e.g., 0.12 mmHg at 25°C vs. 0.15 mmHg ) may arise from impurities or calibration errors. Apply statistical tools (e.g., Grubbs’ test for outliers) and replicate experiments under controlled conditions. Cross-validate with literature using meta-analysis frameworks .

Q. What computational models best predict this compound’s behavior in novel environments (e.g., polar solvents), and how can they be validated experimentally?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model solvent interactions, while quantum mechanical calculations (e.g., DFT) predict electronic properties. Validate predictions by measuring solubility parameters (e.g., Hansen solubility coefficients) experimentally. For example, compare simulated logP values with experimental octanol-water partitioning data (logP = 4.2 ). Use iterative refinement to adjust model parameters until convergence (<5% deviation) is achieved .

Q. How should researchers design experiments to investigate this compound’s stability under oxidative or photolytic stress?

  • Methodological Answer : Employ accelerated stability testing via controlled UV exposure (e.g., 300–400 nm) and oxidative chambers (e.g., 40% H₂O₂). Monitor degradation products using GC-MS and quantify kinetics via Arrhenius modeling. Include control groups (e.g., inert atmosphere vs. ambient) and validate findings using isotopic labeling (e.g., ¹³C-Tridecanal) to track degradation pathways. Document ethical considerations for hazardous byproduct disposal .

Q. What interdisciplinary approaches integrate this compound’s properties into broader theoretical frameworks (e.g., environmental fate modeling)?

  • Methodological Answer : Combine physicochemical data (e.g., Henry’s law constant: 3.2 × 10⁻⁵ atm·m³/mol ) with ecological models (e.g., fugacity-based assessments) to predict atmospheric persistence. Collaborate with computational biologists to map metabolic pathways in biodegradation studies. Use Bayesian networks to quantify uncertainty in cross-disciplinary data integration .

Q. Methodological Frameworks

Q. How can qualitative data (e.g., researcher observations during this compound synthesis) be systematically analyzed to improve protocols?

  • Methodological Answer : Code observational notes using thematic analysis (e.g., NVivo software) to identify recurring issues (e.g., catalyst deactivation). Triangulate with quantitative metrics (e.g., yield vs. stirring speed) to derive actionable insights. Ensure transparency by maintaining an audit trail of iterative protocol adjustments .

Q. What strategies mitigate bias in this compound-related data collection (e.g., selective reporting of favorable results)?

  • Methodological Answer : Implement double-blind data entry and peer review at each experimental stage. Use pre-registration platforms to document hypotheses and methods before data collection. For meta-analyses, include unpublished datasets (e.g., conference abstracts) to counteract publication bias .

Q. How can researchers develop robust hypotheses about this compound’s understudied properties (e.g., chiral behavior)?

  • Methodological Answer : Conduct a systematic literature review to identify gaps (e.g., limited enantiomeric studies). Formulate hypotheses using abductive reasoning (e.g., "If this compound exhibits chirality, then enantioselective chromatography will resolve isomers"). Pilot experiments using chiral columns (e.g., β-cyclodextrin) validate preliminary assumptions .

Properties

IUPAC Name

tridecanal
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InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3
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InChI Key

BGEHHAVMRVXCGR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC=O
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Molecular Formula

C13H26O
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DSSTOX Substance ID

DTXSID4021682
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Molecular Weight

198.34 g/mol
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Physical Description

Melting point = 14 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS], Liquid
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Boiling Point

132.00 to 136.00 °C. @ 8.00 mm Hg
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CAS No.

10486-19-8
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Melting Point

14 °C
Record name Tridecanal
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tridecanal
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